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Abstract
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of

cytokine signaling pathways integral to the immune system. Distinct from many kinases, TYK2

possesses a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and an

adjacent pseudokinase domain (JH2). Initially thought to be an inert vestige of a duplicated

kinase domain, the JH2 pseudokinase is now recognized as an essential, non-catalytic

regulatory hub. It maintains the kinase domain in an autoinhibited state and serves as a novel

allosteric target for highly selective therapeutic agents. This technical guide provides a

comprehensive overview of the TYK2 pseudokinase domain, detailing its three-dimensional

structure, its multifaceted role in regulating TYK2 function, and the experimental methodologies

employed to elucidate its characteristics. We present quantitative data on ligand binding and

mutational effects, alongside diagrams of key signaling pathways and experimental workflows,

to offer a thorough resource for professionals in immunology and drug development.

The Structural Architecture of the TYK2
Pseudokinase Domain (JH2)
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The TYK2 pseudokinase (JH2) domain, despite lacking significant phosphotransfer activity,

adopts a canonical bilobal protein kinase fold, comprising an N-terminal lobe (N-lobe) of β-

sheets and a single α-helix (αC), and a larger, predominantly α-helical C-terminal lobe (C-lobe)

[1]. This structural conservation is crucial for its function.

The Autoinhibitory JH2-JH1 Module
Crystal structures of the tandem pseudokinase-kinase (JH2-JH1) domains from TYK2 have

been resolved, revealing a critical autoinhibitory mechanism[2][3][4]. In the inactive state, the

JH2 domain directly interacts with the JH1 kinase domain[2][3][5]. This interaction is extensive,

burying a surface area of approximately 1,500 Å², and is primarily mediated by the N-lobes of

both domains[6]. The JH2 domain positions itself to restrict the conformational mobility of the

JH1 active site, thus holding the kinase domain inactive until cytokine-mediated receptor

dimerization triggers a conformational change[2][4][6].

The ATP-Binding Pocket
A key feature of the TYK2 JH2 domain is its ability to bind ATP, a characteristic shared with

JAK1 and JAK2 JH2 domains[1][5][7]. Although it lacks the key catalytic residues required for

phosphotransfer, the nucleotide binding stabilizes the JH2 protein structure[1][7][8]. This ATP-

binding capacity has been exploited for therapeutic intervention, as small molecules can be

designed to compete with ATP, bind to the pseudokinase domain, and allosterically inhibit the

JH1 domain's activity[7][9][10].

Structural Comparison with Other JAK Family
Pseudokinases
The overall structure of the TYK2 JH2 domain is highly similar to that of the pseudokinases

from JAK1 and JAK2[3][4]. However, subtle but important distinctions exist. For instance,

distinct molecular interactions around the activation loop in TYK2 JH2 provide a structural basis

for its lack of catalytic activity compared to the weak autoregulatory activity reported for the

JAK2 JH2 domain[1][7]. These structural differences between the JH2 domains of JAK family

members are significant, as they offer a pathway for developing highly selective, allosteric

inhibitors that target TYK2 without affecting other JAKs[9][11].
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The Regulatory Functions of the TYK2
Pseudokinase Domain
The primary function of the TYK2 JH2 domain is not catalysis, but regulation. It acts as a

sophisticated molecular switch that controls the activity of the JH1 kinase domain.

Autoinhibition of the JH1 Kinase Domain
In the basal, inactive state, the JH2 domain functions as a negative regulator. It physically

interacts with the JH1 domain, preventing its activation[2][3][4]. Deletion or mutation of the

pseudokinase domain leads to increased basal kinase activity, highlighting its inhibitory role[4].

This autoinhibition is relieved upon cytokine binding to its receptor, which induces a

conformational change in the full-length TYK2 protein, separating the JH2 and JH1 domains

and allowing the kinase domain to become active[9][12][13].

Allosteric Control and Therapeutic Targeting
The JH2 domain is a validated allosteric drug target[10][11][12]. Small molecules designed to

bind within the JH2 ATP-binding pocket can stabilize the autoinhibited conformation of TYK2[9]

[10]. This mechanism prevents the receptor-mediated activation of the JH1 domain, effectively

blocking downstream signaling[9]. This approach offers a significant advantage over traditional

ATP-competitive inhibitors that target the highly conserved JH1 domain, as it allows for much

greater selectivity for TYK2 over other JAK family members[9][11][12].

Impact of Mutations
The critical regulatory role of the JH2 domain is underscored by the effects of mutations within

this region.

Activating Mutations: Cancer-associated activating mutations found in other JAKs, when

mapped to the analogous positions in TYK2's JH2-JH1 interface, lead to increased kinase

activity in vitro. These mutations are believed to disrupt the inhibitory interaction, leading to

constitutive signaling[2][3][4].

Inactivating Mutations: A naturally occurring missense mutation (E775K in mice) within the

JH2 domain results in the absence of TYK2 protein and impaired signaling in response to IL-

12, IL-23, and type I IFNs[14][15]. Other disease-associated variants, such as I684S and
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P1104A, have been shown to be catalytically impaired[16]. Mutation of the ATP-binding

pocket in JH2 can also lead to increased basal TYK2 phosphorylation and signaling,

suggesting that proper ATP binding to JH2 is required for controlled regulation[1][7].

TYK2 Signaling Pathways
TYK2 is essential for signal transduction downstream of several key cytokine receptors,

including those for interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs)[12][17]. The

regulatory function of the JH2 domain is central to the proper functioning of these pathways.

Upon cytokine binding, the associated receptor chains dimerize, bringing the receptor-bound

TYK2 proteins into close proximity. This triggers a conformational change that releases the

JH2-mediated autoinhibition, leading to the activation of the JH1 kinase domain. Activated

TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and

Activator of Transcription (STAT) proteins. TYK2, often in concert with another JAK,

phosphorylates these STATs, which then dimerize, translocate to the nucleus, and regulate the

transcription of target genes[9][13][18].
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Caption: Cytokine binding releases JH2-mediated autoinhibition, activating TYK2 kinase and

downstream STAT signaling.

Quantitative Data Summary
The study of the TYK2 JH2 domain has yielded valuable quantitative data regarding its

interaction with ligands and the functional consequences of mutations.

Table 1: Binding Affinities of Ligands to TYK2 JH2
Domain

Compound/Ligand Assay Method Affinity (Kd / Ki) Reference

Deucravacitinib Inhibition Assay 0.02 nM (Ki) [19]

SHR2178
KdELECT

Competition
0.34 nM (Kd) [9]

SHR8751
KdELECT

Competition
0.032 nM (Kd) [9]

SHR9332
KdELECT

Competition
0.04 nM (Kd) [9]

SHR2396
KdELECT

Competition
0.029 nM (Kd) [9]

SHR0936
KdELECT

Competition
0.0074 nM (Kd) [9]

ATP
Surface Plasmon

Resonance
~1.3 µM (Kd) [8]

Mant-ATP Fluorescence Titration ~1.6 µM (Kd) [8]

Table 2: Functional Effects of TYK2 Mutations
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Mutation Location
Effect on Kinase
Activity

Reference

V678F JH2-JH1 Interface
Activating (analogous

to JAK2 V617F)
[3]

R744G JH2-JH1 Interface Activating [3]

R901S JH2-JH1 Interface Activating [3]

delQ586-K587 JH2-JH1 Interface Activating [3]

E775K (murine) JH2 Domain
Loss of protein and

function
[14][15]

I684S JH2 Domain Catalytically impaired [16]

P1104A JH1 Domain Catalytically impaired [16]

Experimental Protocols and Methodologies
A variety of sophisticated techniques are required to study the structure and function of the

TYK2 pseudokinase domain.

Recombinant Protein Expression and Purification
Objective: To produce sufficient quantities of pure TYK2 protein for structural and

biochemical studies.

Methodology:

Construct Design: Human TYK2 constructs, such as the pseudokinase-kinase domain

module (residues ~566–1187) or the isolated pseudokinase domain, are cloned into

expression vectors (e.g., baculovirus vectors)[2][3]. A kinase-inactive mutant (e.g.,

D1023N) is often used for crystallization of the larger JH2-JH1 construct to ensure

homogeneity[2][3][20].

Expression System: Constructs are typically expressed in insect cells (e.g., Spodoptera

frugiperda, Sf9), which provide robust protein folding and post-translational

modifications[2][3].
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Purification: The protein is purified using a multi-step chromatography process. A common

approach involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged

proteins) followed by size-exclusion chromatography to isolate monomeric, properly folded

protein[2][3].

X-Ray Crystallography
Objective: To determine the three-dimensional atomic structure of the TYK2 JH2 domain.

Methodology:

Crystallization: Purified, concentrated TYK2 protein (~10 mg/mL) is mixed with a

crystallization solution containing precipitants (e.g., PEGs, salts). For the JH2-JH1

construct, the addition of a specific ATP-competitive inhibitor was found to be necessary to

enable crystallization[2][3][20].

Data Collection: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a

synchrotron source. The diffraction pattern is recorded by a detector[2][3].

Structure Solution: The structure is solved using molecular replacement, utilizing the

coordinates of a homologous kinase domain as a search model. The resulting electron

density map is then used to build and refine the atomic model of the TYK2 domains[2][3].

Biochemical Assays for Ligand Binding and Function
Objective: To quantify the binding of ligands (like ATP or inhibitors) to the JH2 domain and

assess its influence on TYK2 activity.

Methodologies:

Fluorescence Polarization (FP) Assay: Used for inhibitor screening. A fluorescently labeled

probe that binds to the JH2 domain is used. When bound, the probe tumbles slowly,

emitting highly polarized light. Unlabeled inhibitor compounds compete with the probe for

binding; their binding displaces the probe, which then tumbles faster and emits less

polarized light. This change in polarization is measured to determine inhibitor potency[21]

[22][23].
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Differential Scanning Fluorometry (DSF): Also known as a thermal shift assay, this method

measures changes in protein thermal stability upon ligand binding. A fluorescent dye that

binds to hydrophobic regions of unfolded proteins is used. As the protein is heated, it

unfolds, causing an increase in fluorescence. The melting temperature (Tm) is the point of

maximum unfolding. A ligand that binds and stabilizes the protein will cause an increase in

the Tm[8].

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of a

binding interaction by directly measuring the heat released or absorbed during the binding

event.

Surface Plasmon Resonance (SPR): Measures binding events in real-time by immobilizing

the protein on a sensor chip and flowing the ligand over the surface. The change in the

refractive index near the surface upon binding is measured to determine association (ka)

and dissociation (kd) rates, and the equilibrium dissociation constant (Kd)[8].
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Workflow for TYK2 JH2 Inhibitor Screening
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Caption: A typical workflow for identifying and characterizing allosteric inhibitors targeting the

TYK2 JH2 domain.

Structure-Function Relationships and Conclusion
The TYK2 pseudokinase domain is a paradigm of how a non-catalytic domain can exert precise

control over the function of its active counterpart. The structural integrity of the JH2 domain, its

interface with the JH1 domain, and its ability to bind ATP are all inextricably linked to its

regulatory function.

Structure-Function Logic of TYK2 JH2 Domain
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Caption: The structural features of the JH2 domain directly enable its key functions of

autoinhibition and allosteric regulation.
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In conclusion, the TYK2 pseudokinase domain has evolved from being considered a non-

functional domain to a master regulator of kinase activity and a prime target for a new

generation of selective autoimmune disease therapies. Its structure dictates its function,

providing an elegant mechanism for autoinhibition and a unique opportunity for allosteric drug

design. A continued deep dive into the molecular mechanics of the JH2 domain will

undoubtedly fuel further innovation in the development of precisely targeted immunomodulatory

drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK
Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

2. pnas.org [pnas.org]

3. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a
mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

4. pnas.org [pnas.org]

5. scite.ai [scite.ai]

6. researchgate.net [researchgate.net]

7. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK
Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced
TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

10. Identification and characterization of TYK2 pseudokinase domain stabilizers that
allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced
TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b12360333?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4646372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4646372/
https://www.pnas.org/doi/pdf/10.1073/pnas.1401180111
https://pmc.ncbi.nlm.nih.gov/articles/PMC4050602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4050602/
https://www.pnas.org/doi/10.1073/pnas.1401180111
https://scite.ai/reports/structure-of-the-pseudokinase-kinase-domains-Rprn3G
https://www.researchgate.net/figure/The-TYK2-pseudokinase-kinase-interaction-A-Upper-Overview-of-the-pseudokinase-kinase_fig3_270926586
https://pubmed.ncbi.nlm.nih.gov/26359499/
https://pubmed.ncbi.nlm.nih.gov/26359499/
https://www.researchgate.net/publication/281680444_Structural_and_Functional_Characterization_of_the_JH2_Pseudokinase_Domain_of_JAK_Family_Tyrosine_Kinase_2_TYK2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9186491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9186491/
https://pubmed.ncbi.nlm.nih.gov/35525559/
https://pubmed.ncbi.nlm.nih.gov/35525559/
https://pubmed.ncbi.nlm.nih.gov/35693820/
https://pubmed.ncbi.nlm.nih.gov/35693820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block
Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

13. researchgate.net [researchgate.net]

14. pnas.org [pnas.org]

15. A natural mutation in the Tyk2 pseudokinase domain underlies altered susceptibility of
B10.Q/J mice to infection and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

18. researchgate.net [researchgate.net]

19. biorxiv.org [biorxiv.org]

20. researchgate.net [researchgate.net]

21. bpsbioscience.com [bpsbioscience.com]

22. bpsbioscience.com [bpsbioscience.com]

23. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience
[bioscience.co.uk]

To cite this document: BenchChem. [TYK2 pseudokinase domain structure and function].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12360333#tyk2-pseudokinase-domain-structure-and-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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